
Deutivacaftor
Descripción general
Descripción
Deutivacaftor es parte de una novedosa terapia de triple combinación desarrollada por Vertex Pharmaceuticals para el tratamiento de la fibrosis quística (FQ). La formulación completa incluye tres componentes: vanzacaftor, tezacaftor y this compound. Estos compuestos se dirigen a la proteína reguladora de la conductancia transmembrana de la fibrosis quística (CFTR), que es disfuncional en los pacientes con FQ debido a mutaciones genéticas .
Métodos De Preparación
Deutivacaftor se sintetiza mediante una combinación de reacciones químicas. Estos son los pasos clave involucrados:
Vanzacaftor y Tezacaftor: Estos dos componentes están diseñados para mejorar el procesamiento y transporte de la proteína CFTR, aumentando así la cantidad de proteínas CFTR funcionales en la superficie celular. Corrigen los niveles reducidos de proteína CFTR causados por mutaciones del gen CFTR.
This compound: Como potenciador, this compound tiene como objetivo mejorar la probabilidad de apertura del canal de las proteínas CFTR que se envían a la superficie celular.
Análisis De Reacciones Químicas
Deutivacaftor experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones son específicos para cada paso del proceso de síntesis. Desafortunadamente, las rutas de reacción detalladas y las condiciones son información propietaria en poder de Vertex Pharmaceuticals.
Aplicaciones Científicas De Investigación
Cystic Fibrosis Treatment
Deutivacaftor is primarily investigated for its efficacy in treating cystic fibrosis. The compound is designed to improve CFTR function, which is crucial for maintaining fluid balance in epithelial tissues. Its application has been demonstrated in several clinical trials:
- Phase 2 Trials : These trials assessed the safety and efficacy of this compound as part of a once-daily regimen combining it with vanzacaftor and tezacaftor. Results indicated significant improvements in lung function (measured by forced expiratory volume in one second, FEV1) among participants aged 18 years and older with specific CFTR mutations .
- Phase 3 Trials : The RIDGELINE trial evaluated the safety and tolerability of the vanzacaftor-tezacaftor-deutivacaftor combination in children aged 6-11 years. Findings suggested that this regimen was well tolerated and maintained FEV1 levels, indicating its potential to prevent disease progression when initiated early .
Pharmacokinetics and Safety Profile
Research has focused on the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion characteristics when administered as part of combination therapies. Studies have established that:
- Safety Profile : this compound has shown a safety profile consistent with other established CFTR modulators, with most adverse effects being mild to moderate .
- Long-term Efficacy : Ongoing studies are collecting long-term data to further evaluate the sustained efficacy and safety of this compound in diverse populations affected by cystic fibrosis .
Efficacy Metrics
Clinical trials have employed various metrics to assess the efficacy of this compound:
- FEV1 Improvement : Significant improvements in FEV1 percentage points from baseline have been recorded across multiple studies. For instance, participants receiving this compound 150 mg once daily showed an average increase of 3.1 percentage points after 12 weeks compared to baseline measurements .
- Sweat Chloride Levels : Another important metric is sweat chloride concentration, where nearly all participants achieved levels below the diagnostic threshold for cystic fibrosis (<60 mmol/L), indicating improved CFTR function .
Summary of Key Trials
Trial Name | Phase | Population | Primary Endpoint | Results Summary |
---|---|---|---|---|
VX18-561-101 | 2 | Adults with CF | Change in FEV1 | Mean improvement of 3.1 percentage points |
VX20-121-102 | 3 | Adults aged 12+ | Change in FEV1 | Met primary endpoint; well tolerated |
RIDGELINE Trial VX21-121-105 | 3 | Children aged 6-11 | Safety and tolerability | Safe; maintained FEV1; potential early intervention benefits |
Case Study Highlights
Several case studies illustrate the real-world application and impact of this compound therapy:
- Long-term Treatment Outcomes : In patients who began treatment early in life with vanzacaftor-tezacaftor-deutivacaftor, there were notable improvements in lung function and quality of life metrics over a two-year follow-up period. These findings support the hypothesis that early intervention can lead to better long-term health outcomes .
- Diverse Genetic Backgrounds : Case studies involving patients with various CFTR mutations demonstrated that this compound effectively improved lung function across different genotypes, reinforcing its broad applicability within the CF patient population .
Mecanismo De Acción
El mecanismo de Deutivacaftor implica la mejora de la función de la proteína CFTR. Al aumentar la probabilidad de apertura del canal, mejora el flujo de sal y agua a través de las membranas celulares. Este efecto contribuye a una mejor función pulmonar y a la reducción de los síntomas en pacientes con FQ.
Comparación Con Compuestos Similares
Si bien Trikafta (elexacaftor/tezacaftor/ivacaftor) sigue siendo el estándar de oro, la terapia de triple combinación vanza se destaca por su composición única, incluida Deutivacaftor. Otros compuestos similares se encuentran actualmente en investigación, pero ninguno ha logrado el mismo nivel de éxito clínico .
Actividad Biológica
Deutivacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulator that has shown promising biological activity in clinical trials. This article explores the compound's pharmacological properties, efficacy, safety, and its role in treating cystic fibrosis (CF).
Overview of this compound
This compound is part of a triple combination therapy alongside vanzacaftor and tezacaftor. This combination aims to enhance CFTR function in patients with specific mutations associated with cystic fibrosis. The drug is designed to improve lung function and reduce sweat chloride levels, which are critical indicators of CF severity.
Pharmacological Properties
Mechanism of Action:
this compound acts by potentiating the CFTR protein, facilitating chloride ion transport across epithelial cell membranes. This action helps restore the function of defective CFTR channels in patients with gating mutations.
Pharmacokinetics:
Clinical studies have indicated that this compound can be administered once daily, which may enhance patient adherence compared to other treatments requiring more frequent dosing. The pharmacokinetic profile suggests a favorable half-life, allowing for sustained therapeutic effects throughout the day .
Key Studies
-
Study VX18-561-101:
- Design: Randomized, double-blind, active-controlled trial comparing this compound monotherapy with ivacaftor.
- Participants: Adults aged 18 years or older with CFTR gating mutations.
- Results:
- Mean absolute changes in percentage predicted forced expiratory volume in 1 second (ppFEV1) were 3.1 percentage points for 150 mg and 2.7 percentage points for 250 mg this compound after 12 weeks, compared to -0.8 percentage points with ivacaftor .
- Safety profile was consistent with ivacaftor, with common adverse events including cough and headache.
-
Study VX18-121-101:
- Design: Phase 2 proof-of-concept study assessing the combination of vanzacaftor-tezacaftor-deutivacaftor.
- Participants: Individuals with F508del mutations.
- Results:
Safety Profile
The safety profile of this compound has been evaluated across multiple studies:
- Common adverse events included cough, increased sputum production, and headache.
- Serious adverse events were rare but included cases of infective pulmonary exacerbation and rash leading to treatment discontinuation .
Comparative Efficacy
The following table summarizes the efficacy outcomes from various studies involving this compound:
Study | Treatment Group | Mean Change in ppFEV1 (%) | Sweat Chloride Reduction (mmol/L) | Adverse Events |
---|---|---|---|---|
VX18-561-101 | This compound 150 mg | 3.1 | -42.8 | Cough, headache |
VX18-561-101 | This compound 250 mg | 2.7 | Not reported | Increased sputum |
VX18-121-101 | Vanzacaftor (20 mg) + Tez + Deuti | 14.2 | -45.8 | Mild to moderate severity |
Case Studies
In pediatric populations, treatment with vanzacaftor-tezacaftor-deutivacaftor has shown particularly favorable outcomes:
Propiedades
IUPAC Name |
N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-ASMGOKTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1413431-07-8 | |
Record name | Deutivacaftor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deutivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEUTIVACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.